Bay 2416964

Immuno-oncology Tumor microenvironment High-throughput screening

BAY 2416964 is a Phase I-validated AhR antagonist offering translational researchers a clinically benchmarked tool. Unlike preclinical comparators, it provides human safety data, confirmed on-target pharmacodynamic engagement, and minimal single-agent cytotoxicity. This clean profile enables unambiguous synergy screening in 3D tumor spheroid models without background noise. Choose BAY 2416964 to bridge preclinical discovery with clinical development confidence.

Molecular Formula C18H18ClN5O3
Molecular Weight 387.8 g/mol
CAS No. 2242464-44-2
Cat. No. B2698469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 2416964
CAS2242464-44-2
Molecular FormulaC18H18ClN5O3
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
InChIKeyYAGSZKAJPHGVOV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BAY 2416964 (CAS 2242464-44-2) Procurement Overview: A Clinically Advanced Aryl Hydrocarbon Receptor (AhR) Antagonist for Immuno-Oncology Research


BAY 2416964 (also designated as ilantimod, Example 192 in WO2018146010A1) is a potent, orally bioavailable, small-molecule antagonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor implicated in tumor immune evasion and immunosuppression within the tumor microenvironment [1]. The compound was discovered and optimized by Bayer AG through a cellular screening cascade designed to identify inhibitors capable of blocking AhR activation by both exogenous and endogenous ligands (including the tryptophan metabolite kynurenine) [2]. Its development status as a clinical candidate that has undergone Phase I evaluation in patients with advanced solid tumors distinguishes it from many research-grade AhR tool compounds [3].

Why Generic AhR Antagonist Substitution Fails: Differentiating BAY 2416964 from Research-Grade Comparators


The aryl hydrocarbon receptor (AhR) antagonist landscape includes several commonly cited research compounds, such as CH-223191, GNF-351, and StemRegenin 1 (SR1). However, these compounds exhibit distinct pharmacological profiles in terms of potency, selectivity, and, most critically, their behavior in complex multicellular tumor models. Direct comparative studies reveal that simple substitution based on nominal target class is not scientifically valid [1]. While some comparators, such as GNF-351, may display single-agent cytotoxic activity in certain spheroid models, others like BAY 2416964 demonstrate a distinct functional profile characterized by minimal single-agent cytotoxicity combined with pronounced synergy with specific classes of anticancer agents, notably E1 ubiquitin-activating enzyme inhibitors [1]. Furthermore, the clinical development stage of BAY 2416964, including established human safety and tolerability data from Phase I trials, provides a translational procurement rationale that is absent for preclinical tool compounds [2].

BAY 2416964 Procurement Evidence Guide: Quantitative Differentiation from AhR Antagonist Comparators


Differential Activity Profile in Multi-Cell Type Tumor Spheroids: BAY 2416964 vs. GNF-351 vs. CH-223191

In a high-throughput combination screen employing multi-cell type tumor spheroids (comprising malignant cells, endothelial cells, and mesenchymal stem cells), BAY 2416964 and CH-223191 demonstrated minimal single-agent activity, whereas the comparator GNF-351 reduced spheroid viability at concentrations exceeding 1 µM [1]. This differential profile indicates that AhR antagonists are not functionally interchangeable in physiologically relevant 3D tumor models. Furthermore, all three AhR antagonists (BAY 2416964, GNF-351, and CH-223191) sensitized tumor spheroids to TAK-243, an E1 ubiquitin-activating enzyme inhibitor, with BAY 2416964 contributing to combination activity across spheroids derived from bladder, breast, ovary, kidney, pancreas, colon, and lung tumor cell lines [1].

Immuno-oncology Tumor microenvironment High-throughput screening

Selectivity Mechanism: BAY 2416964 Inhibits AhR Nuclear Translocation in Competitive Antagonism Mode

Molecular docking simulations comparing the binding of TCDD (a prototypical AhR agonist) and selected AhR antagonists (CH223191, BAY 2416964, GNF-351) to the AhR ligand-binding domain identified the PAS-B cavity as the critical high-affinity binding site [1]. The docking analyses revealed that BAY 2416964, like the comparators, achieves stable binding poses characterized by hydrophobic packing, π–π interactions, and hydrogen-bonding networks that competitively block agonist access and prevent receptor activation [1]. This competitive antagonism mechanism is further supported by cellular assays demonstrating that BAY 2416964 inhibits the nuclear translocation of AhR and its subsequent transcriptional activity [2]. The combination of computational and cellular evidence confirms that BAY 2416964 functions as a direct, competitive AhR antagonist, providing mechanistic clarity for assay design.

Receptor pharmacology Mechanism of action Molecular docking

Human Translational Validation: Phase I Clinical Safety and Pharmacodynamics Data for BAY 2416964

In a first-in-human Phase I dose-escalation study (NCT04069026) evaluating BAY 2416964 in 72 patients with advanced solid tumors, the compound demonstrated an acceptable safety profile with no grade 4 or higher adverse events and no dose-limiting toxicities observed across doses ranging from 40 mg daily to 1,500 mg twice daily [1]. The most common treatment-emergent adverse events were nausea (13.9% any grade; 1.4% grade 3) and fatigue (11.1% any grade; 1.4% grade 3) [1]. Pharmacodynamic biomarker analyses confirmed target engagement, including significant inhibition of AhR activity in peripheral blood immune cells and decreased expression of downstream AhR-regulated genes (e.g., AhR repressor) at the maximum drug concentration [1]. This clinical dataset provides a level of human validation—safety, tolerability, and on-target pharmacodynamic activity—that is unavailable for research-grade AhR antagonist comparators such as CH-223191, GNF-351, or SR1.

Clinical pharmacology Safety profiling Translational research

Cellular Potency: BAY 2416964 Inhibition of CYP1A1 Induction in Human Monocytic U937 Cells

In human monocytic U937 cells, BAY 2416964 potently inhibits the induction of CYP1A1, a canonical AhR-regulated gene, with an IC50 of 4.3 nM [1]. This cellular potency value represents a functional readout of AhR pathway blockade in a human immune cell context. For comparison, the compound's IC50 in a biochemical AhR transactivation assay is reported as 341 nM [2]. While direct comparator data for CYP1A1 inhibition by CH-223191 or GNF-351 under identical assay conditions are not available from the same study, the 4.3 nM IC50 provides a quantitative baseline for assessing BAY 2416964's ability to suppress AhR transcriptional output in human monocytes.

Cellular pharmacology Biomarker assay Potency determination

Recommended Procurement and Application Scenarios for BAY 2416964 in Immuno-Oncology and AhR Pathway Research


Translational Immuno-Oncology Studies Requiring a Clinically Validated AhR Antagonist Reference Compound

BAY 2416964 is the optimal procurement choice for research programs with translational intent toward clinical development of AhR-targeted combination therapies. Unlike CH-223191, GNF-351, or SR1—which lack human clinical safety and pharmacodynamic data—BAY 2416964 has undergone Phase I evaluation in 72 patients with advanced solid tumors, demonstrating an acceptable safety profile with no dose-limiting toxicities and confirmed on-target pharmacodynamic engagement in peripheral blood immune cells [1]. This clinical validation enables researchers to benchmark preclinical findings against established human tolerability parameters and pharmacodynamic biomarkers (e.g., AhR repressor gene suppression), thereby strengthening the translational rationale for grant applications and IND-enabling studies [1].

Combination Therapy Screening in 3D Tumor Spheroid Models of Diverse Cancer Types

BAY 2416964 is particularly well-suited for combination screening campaigns in physiologically relevant 3D tumor models. Direct comparative evidence demonstrates that BAY 2416964 exhibits minimal single-agent activity in multi-cell type tumor spheroids, avoiding the confounding single-agent cytotoxicity observed with GNF-351 at concentrations above 1 µM [2]. This clean single-agent profile makes BAY 2416964 an ideal partner compound for identifying synergistic interactions without background noise. Critically, BAY 2416964 has been shown to sensitize tumor spheroids to the E1 ubiquitin-activating enzyme inhibitor TAK-243 across spheroids derived from bladder, breast, ovary, kidney, pancreas, colon, and lung tumor cell lines, providing a validated starting point for combination discovery [2].

In Vivo Syngeneic Mouse Model Studies for Tumor Microenvironment Modulation

For in vivo studies aimed at evaluating AhR-mediated immunosuppression within the tumor microenvironment, BAY 2416964 offers a validated pharmacological tool with established dosing paradigms and biological endpoints. In the syngeneic B16-OVA melanoma model, oral administration of BAY 2416964 (30 mg/kg daily for 7 days) increased the frequency of immunostimulatory tumor-infiltrating CD8+ T cells and NK cells while decreasing immunosuppressive GR1-positive myeloid cells and CD206+ M2 macrophages . These immune-modulating effects were associated with inhibition of tumor growth and induction of a proinflammatory tumor microenvironment [3]. This well-documented in vivo pharmacology provides a robust foundation for investigators seeking to explore AhR inhibition as a strategy to overcome immune resistance in solid tumors.

Mechanistic Studies of Competitive AhR Antagonism and Nuclear Translocation Inhibition

BAY 2416964 is an appropriate choice for mechanistic studies investigating the molecular pharmacology of AhR antagonism. Molecular docking studies have confirmed that BAY 2416964, like CH223191 and GNF-351, binds stably to the PAS-B domain of AhR through hydrophobic packing, π–π interactions, and hydrogen-bonding networks, thereby competitively blocking agonist access [4]. In cellular assays, BAY 2416964 has been demonstrated to inhibit the nuclear translocation of AhR and its subsequent transcriptional activity, providing a clear mechanistic framework for interpreting downstream biological effects [3]. This combination of structural and cellular mechanistic validation makes BAY 2416964 a reliable tool for dissecting AhR-dependent signaling pathways in cancer and immune cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 2416964

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.